molecular formula C32H23N B13642012 N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine

N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine

Katalognummer: B13642012
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: IHACHQWIHWYYDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(Phenanthren-3-yl)phenyl)-[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its complex structure, which includes a phenanthrene moiety attached to a biphenyl system through an amine linkage. The unique arrangement of these aromatic rings imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Eigenschaften

Molekularformel

C32H23N

Molekulargewicht

421.5 g/mol

IUPAC-Name

N-(4-phenanthren-3-ylphenyl)-4-phenylaniline

InChI

InChI=1S/C32H23N/c1-2-6-23(7-3-1)24-14-18-29(19-15-24)33-30-20-16-25(17-21-30)28-13-12-27-11-10-26-8-4-5-9-31(26)32(27)22-28/h1-22,33H

InChI-Schlüssel

IHACHQWIHWYYDG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC5=C(C=CC6=CC=CC=C65)C=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Phenanthren-3-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl linkage. This reaction involves the coupling of a boronic acid derivative with a halogenated phenanthrene compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(Phenanthren-3-yl)phenyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.

Wissenschaftliche Forschungsanwendungen

N-(4-(Phenanthren-3-yl)phenyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(4-(Phenanthren-3-yl)phenyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(Phenanthren-9-yl)phenyl)-[1,1’-biphenyl]-3-amine
  • N-(4-chlorophenyl)-N-(4-(phenanthren-9-yl)phenyl)-[1,1’-biphenyl]-2-amine

Uniqueness

N-(4-(Phenanthren-3-yl)phenyl)-[1,1’-biphenyl]-4-amine is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.